2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
Description
The compound 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone features a piperazine core linked to two critical moieties:
- 2-Fluorophenyl ethanone: A substituent providing electronic modulation (via the ortho-fluorine) and lipophilicity, which may enhance blood-brain barrier penetration or receptor affinity .
This structure is hypothesized to target central nervous system (CNS) receptors or kinases, given the prevalence of similar arylpiperazine derivatives in such applications .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-18-7-3-1-5-16(18)15-20(29)26-11-13-27(14-12-26)22-21-17-6-2-4-8-19(17)25-28(21)10-9-24-22/h1,3,5,7,9-10H,2,4,6,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAOLBFSDNYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Fluorophenyl group : Enhances lipophilicity and potentially alters receptor binding.
- Piperazine moiety : Commonly associated with various pharmacological effects.
- Tetrahydropyrazino[1,2-b]indazole : Imparts unique biological activity.
Molecular Formula
- Molecular Formula : C20H24FN5O
- Molecular Weight : 367.44 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
Neuroprotective Effects
The compound has shown promise in neuroprotection:
- Mechanism : It appears to inhibit oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties:
- Bacterial Strains Tested : E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations lower than many standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
The biological activity of this compound is believed to involve:
- Receptor Binding : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Targeting enzymes that play crucial roles in cancer cell proliferation and survival.
- Regulation of Gene Expression : Modulating the expression of genes associated with apoptosis and cell cycle regulation.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
Case Study 2: Neuroprotection
Research involving animal models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation in the brain.
Comparison with Similar Compounds
Piperazine-Tetrahydropyrazinoindazole Derivatives
Key Insights :
Piperazine Derivatives with Fluorophenyl Substituents
Key Insights :
Piperazine Derivatives with Heteroaryl/Aryl Substituents
Key Insights :
Structural and Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
